molecular formula C17H15NO3S2 B11946099 2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone

2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B11946099
M. Wt: 345.4 g/mol
InChI Key: MSVFLIPROBDPFW-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that features a benzothiazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone typically involves the reaction of 2-mercaptobenzothiazole with 3,4-dimethoxyacetophenone. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and dimethoxyphenyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylthio)acetophenone
  • 2-(1,3-Benzothiazol-2-ylthio)-1-phenylethanone
  • 2-(1,3-Benzothiazol-2-ylthio)-1-(4-methoxyphenyl)ethanone

Uniqueness

2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of both benzothiazole and dimethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15NO3S2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C17H15NO3S2/c1-20-14-8-7-11(9-15(14)21-2)13(19)10-22-17-18-12-5-3-4-6-16(12)23-17/h3-9H,10H2,1-2H3

InChI Key

MSVFLIPROBDPFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

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